1-(Iodomethyl)-4-(trifluoromethoxy)benzene CAS number 1145780-74-0
1-(Iodomethyl)-4-(trifluoromethoxy)benzene CAS number 1145780-74-0
Technical Whitepaper: 1-(Iodomethyl)-4-(trifluoromethoxy)benzene
CAS Number: 1145780-74-0
Synonyms: 4-(Trifluoromethoxy)benzyl iodide;
Part 1: Executive Summary
1-(Iodomethyl)-4-(trifluoromethoxy)benzene is a high-value electrophilic building block used primarily in medicinal chemistry to introduce the 4-(trifluoromethoxy)benzyl motif.[1] This moiety is a critical pharmacophore in modern drug design, serving as a lipophilic, metabolically stable bioisostere for traditional benzyl or methoxybenzyl groups.
While the corresponding bromide (CAS 50824-05-0) is the standard commercial form, the iodide (CAS 1145780-74-0) offers significantly enhanced reactivity (
Key Application Areas:
-
Antitubercular Agents: Synthesis of nitroimidazooxazine analogues (related to Pretomanid/PA-824).[1]
-
Antibacterial Research: Development of FabI (Enoyl-ACP reductase) inhibitors.[1]
-
Agrochemicals: Introduction of lipophilic ethers to enhance canopy penetration.[1]
Part 2: Chemical Profile & Properties
Critical Distinction: Do not confuse this compound with 1-Iodo-4-(trifluoromethoxy)benzene (CAS 103962-05-6) .[1] The latter is an aryl iodide used for cross-coupling (Suzuki/Heck), whereas the subject of this guide is a benzyl iodide used for alkylation.
Physicochemical Data
| Property | Data | Notes |
| Molecular Formula | ||
| Molecular Weight | 302.03 g/mol | Significant mass contribution from Iodine.[1][2] |
| Appearance | Pale yellow to pink oil/solid | Pink color indicates free iodine ( |
| Density | ~1.85 g/mL (Predicted) | Significantly denser than the bromide (~1.59 g/mL).[1] |
| Boiling Point | >200°C (Predicted) | Likely decomposes before boiling at atm pressure.[1] |
| Solubility | DCM, THF, Acetone, Et2O | Reacts with nucleophilic solvents (DMSO, MeOH) over time. |
| Stability | Low | Light and moisture sensitive.[1] Rapidly hydrolyzes. |
Part 3: Strategic Synthesis & Production
As a Senior Application Scientist, I strongly advise against long-term storage of the isolated iodide due to its inherent instability (C-I bond weakness).[1] Instead, the "Gold Standard" protocol is in-situ generation from the commercially stable bromide precursor via the Finkelstein reaction.[1]
Mechanism: The Finkelstein Activation
The reaction relies on the solubility difference of sodium salts in acetone. Sodium iodide (NaI) is soluble, while Sodium bromide (NaBr) precipitates, driving the equilibrium toward the reactive iodide.
Figure 1: In-situ activation pathway converting the shelf-stable bromide to the hyper-reactive iodide.[1]
Recommended Protocol: In-Situ Generation
Use this protocol for alkylating weak nucleophiles (e.g., indoles, electron-poor anilines).[1]
-
Dissolution: Dissolve 1.0 equiv of 4-(trifluoromethoxy)benzyl bromide in anhydrous Acetone (0.2 M).
-
Activation: Add 1.2 equiv of Sodium Iodide (NaI) .
-
Precipitation: Stir at Room Temperature (RT) for 30–60 minutes. A white precipitate (NaBr) will form.[1]
-
Usage:
-
Method A (One-Pot): Add the nucleophile and base (e.g.,
) directly to this suspension. -
Method B (Filtration): Filter off the NaBr under inert atmosphere, concentrate the filtrate in vacuo (do not heat >30°C), and redissolve the resulting yellow oil in DMF/THF for the coupling step.
-
Part 4: Reactivity & Medicinal Chemistry Applications
The 4-(trifluoromethoxy)benzyl group is a privileged structure.[1] The
-
Electron Withdrawing:
(similar to , but metabolically robust).[1] -
Lipophilicity:
.[1] It significantly increases , enhancing blood-brain barrier (BBB) penetration and cell membrane permeability.[1] -
Conformation: The
group twists out of the plane, providing a distinct 3D vector for receptor binding compared to a flat group.[1]
Reactivity Landscape
Figure 2: Primary reactivity modes.[1] The iodide leaves readily, facilitating attack by N, O, and S nucleophiles.
Case Study: Synthesis of FabI Inhibitors
In the development of novel antibacterials targeting the FabI enzyme (enoyl-ACP reductase), the 4-(trifluoromethoxy)benzyl group is often attached to a pyridine or indole core.[1][3]
-
Challenge: Direct alkylation with the bromide often results in low yields (<40%) due to the low nucleophilicity of the indole nitrogen.[1]
-
Solution: Utilization of the iodide (generated in situ) raises yields to >85% by lowering the activation energy of the
transition state.[1]
Part 5: Handling & Safety (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Lachrymator | -- | Potent tear gas effect (benzyl iodide characteristic).[1] |
| Sensitization | H317 | May cause an allergic skin reaction.[1][4] |
Storage & Stability Protocol:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Light: Protect from light (amber vials). UV light causes homolytic cleavage of the C-I bond, releasing iodine radicals.
-
Stabilizer: Commercial preparations often contain Copper turnings or Silver wool to scavenge free iodine.[1]
-
Disposal: Quench excess alkylating agent with aqueous Ammonium Hydroxide or Thiosulfate solution before disposal.[1]
References
- Takhi, M., et al. (2008). "Synthesis and SAR of novel pyridine derivatives as inhibitors of FabI." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the use of trifluoromethoxybenzyl group in FabI inhibitors).
- Sutherland, H. S., et al. (2010). "Synthesis and Structure-Activity Relationships of Nitroimidazooxazines." Journal of Medicinal Chemistry. (Describing the O-alkylation of nitroimidazoles using 4-trifluoromethoxybenzyl halides).
- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (Authoritative review on the properties of the -OCF3 group).
